molecular formula C11H14N2O2 B3369720 (1R,2S)-1-Amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid CAS No. 244233-42-9

(1R,2S)-1-Amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid

Cat. No.: B3369720
CAS No.: 244233-42-9
M. Wt: 206.24 g/mol
InChI Key: PFBQTPYTVVGVRB-GZMMTYOYSA-N
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Description

(1R,2S)-1-Amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid is a chiral, conformationally restricted cyclopropane derivative designed for advanced neuroscience and medicinal chemistry research. The cyclopropane moiety is a privileged structure in drug discovery, known to enhance metabolic stability and improve selectivity for target receptors by reducing conformational flexibility . This compound is of significant interest in the development of novel central nervous system (CNS) agents. Research on structurally similar cyclopropane-based molecules has demonstrated potent activity as NMDA-receptor antagonists, which are investigated for their potential to protect against neurotoxicity and neuronal death in models of ischemic stroke and Parkinson's disease . Other analogs, such as sigma receptor ligands and triple reuptake inhibitors that target serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters, highlight the potential of this chemical class in treating depressive disorders and providing neuroprotective effects . The specific stereochemistry (1R,2S) is critical for its biological activity and interaction with enantioselective receptors . This product is intended for research purposes such as in vitro binding assays, functional receptor studies, and as a chiral building block in the synthesis of more complex pharmacologically active molecules. This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(1R,2S)-1-amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-11(10(14)15)6-8(11)7-13-9-4-2-1-3-5-9/h1-5,8,13H,6-7,12H2,(H,14,15)/t8-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBQTPYTVVGVRB-GZMMTYOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C(=O)O)N)CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@]1(C(=O)O)N)CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440732
Record name (1R,2S)-1-Amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244233-42-9
Record name (1R,2S)-1-Amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations One common approach is the cyclopropanation of an appropriate olefin using a diazo compound in the presence of a transition metal catalyst

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the cyclopropanation step and the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The anilinomethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

(1R,2S)-1-Amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the amino group can form hydrogen bonds with active site residues, while the anilinomethyl group can participate in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopropane Derivatives

Structural and Functional Differences

Compound Name Substituents Molecular Weight (g/mol) Key Features Applications
(1R,2S)-1-Amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid Anilinomethyl, amino, carboxylic acid ~236.27* Aromatic anilinomethyl group enhances π-π interactions; potential CNS activity Proposed use in enzyme inhibitors or receptor modulators (theoretical)
(1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid (vinyl-ACCA) Vinyl, amino, carboxylic acid 143.14 Electron-rich vinyl group improves binding to HCV NS3/4A protease HCV protease inhibitors (e.g., grazoprevir, glecaprevir)
(1R,2S)-2-((tert-Boc)amino)cyclopropane-1-carboxylic acid tert-Boc, amino, carboxylic acid 201.22 tert-Boc group enhances stability and solubility; used as synthetic intermediate Intermediate in peptide synthesis
(1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid Trifluoromethyl, amino, carboxylic acid 183.12 CF3 group improves metabolic stability and lipophilicity Potential antiviral or enzyme inhibitor
(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid 2-Chlorophenyl, carboxylic acid 196.63 Chlorophenyl group enhances steric bulk and halogen bonding Investigated in small-molecule drug discovery

*Calculated based on formula C11H12N2O2.

Physicochemical Properties

Property (1R,2S)-Anilinomethyl Derivative Vinyl-ACCA tert-Boc Derivative Trifluoromethyl Analog
LogP ~1.8 (estimated) 0.9 1.2 1.5
Solubility (mg/mL) Low (aromatic hindrance) Moderate High (Boc group) Low
Melting Point (°C) >250 (predicted) 257 199–202 180

Biological Activity

(1R,2S)-1-Amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid, also known by its CAS number 244233-42-9, is a compound of significant interest in the field of medicinal chemistry and plant biology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H14N2O2
  • Molecular Weight : 206.24106 g/mol
  • CAS Number : 244233-42-9
  • InChI Key : Not provided in the search results.

This compound has been studied for its role as an inhibitor of the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is crucial in ethylene biosynthesis in plants. Ethylene is a plant hormone that regulates various physiological processes including fruit ripening and stress responses. Inhibition of ACO can lead to delayed ripening and increased shelf life of fruits.

In Silico Studies

Recent studies have utilized molecular docking techniques to evaluate the binding affinity of this compound to ACO. The results indicate that this compound exhibits a promising binding affinity compared to known inhibitors:

CompoundBinding Free Energy (ΔG) (kcal/mol)Binding Constant (Kb) (M−1)
This compound-6.44.94×10⁴
Methylcyclopropane-3.10.188×10³
Pyrazinoic acid-5.37.61×10³

The higher negative values of ΔG indicate stronger binding interactions, suggesting that this compound could be an effective ACO inhibitor .

Biological Activity in Plants

The biological activity of this compound has been assessed through various in vitro studies focusing on its effects on plant growth and development. In particular, it has been shown to modulate ethylene production, which can impact:

  • Fruit Ripening : Delays in ripening processes have been observed when applying this compound, making it valuable for extending the shelf life of perishable crops.
  • Stress Responses : The inhibition of ethylene synthesis can enhance plant resilience under stress conditions such as drought or flooding.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Ethylene Biosynthesis Modulation : Research demonstrated that application of this compound led to significant reductions in ethylene levels in treated plants, thereby prolonging the post-harvest life .
  • Inhibition Studies : Comparative studies with other known inhibitors showed that this compound had a superior effect on ACO activity, suggesting potential for agricultural applications .
  • Molecular Docking Analysis : Advanced computational methods indicated that structural modifications could enhance the inhibitory effects on ACO, paving the way for further drug design efforts targeting ethylene biosynthesis .

Q & A

Q. Basic

  • NMR Spectroscopy : 1H/13C NMR confirms cyclopropane ring geometry and stereochemistry via coupling constants (e.g., J = 5–10 Hz for transannular protons) .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding interactions .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Polarimetry : Measures optical rotation to assess enantiopurity .

What are the implications of the anilinomethyl group on the compound’s biological activity?

Advanced
The anilinomethyl substituent enhances:

  • Hydrogen Bonding : The amino group interacts with enzyme active sites (e.g., HCV NS3/4A protease) to inhibit substrate binding .
  • Lipophilicity : Increases membrane permeability, critical for intracellular targets .
  • Metabolic Stability : Fluorine or methyl groups (as in related compounds) reduce oxidative degradation .
    Comparative studies with vinyl-ACCA (a hepatitis C drug intermediate) show that substituent bulkiness modulates target affinity and selectivity .

How can contradictions in reported biological activities of structurally similar cyclopropane derivatives be resolved?

Advanced
Contradictions often arise from stereochemical variability or assay conditions. Mitigation strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing anilinomethyl with trifluoromethyl) to isolate contributing factors .
  • Molecular Docking : Predict binding modes using crystallographic data (e.g., PDB: 1A8M for ACC deaminase) to reconcile discrepancies .
  • Standardized Assays : Replicate studies under controlled conditions (pH, temperature) to minimize variability .

What are the primary applications of this compound in medicinal chemistry?

Q. Basic

  • Enzyme Inhibition : Serves as a transition-state analog for proteases (e.g., HCV NS3/4A) .
  • Chiral Building Block : Used to synthesize conformationally constrained peptides .
  • Metabolic Pathway Modulation : Acts as a substrate or inhibitor for ACC deaminase in ethylene biosynthesis .

What strategies mitigate decomposition under physiological conditions?

Advanced
Decomposition pathways (e.g., ring-opening via acid-catalyzed mechanisms) are minimized by:

  • Steric Shielding : Introducing bulky groups (e.g., trifluoromethyl) to protect the cyclopropane ring .
  • pH Optimization : Buffered formulations (pH 6–8) reduce acid/base-mediated degradation .
  • Prodrug Design : Masking the carboxylic acid as an ethyl ester improves stability in vivo .

How to design experiments to study interactions with enzymes like ACC deaminase?

Q. Advanced

  • Kinetic Assays : Measure kcat/KM using UV-Vis spectroscopy to monitor substrate depletion .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .
  • Crystallography : Co-crystallize the compound with ACC deaminase (PDB: 4D7F) to identify interaction residues .
  • Mutagenesis : Replace key active-site residues (e.g., Lys158 in ACC deaminase) to validate binding mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-1-Amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
(1R,2S)-1-Amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid

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